![molecular formula C19H14ClN3O2S2 B2377879 7-chloro-5-oxo-N-phenethyl-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide CAS No. 1111062-66-8](/img/structure/B2377879.png)
7-chloro-5-oxo-N-phenethyl-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-chloro-5-oxo-N-phenethyl-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide is a useful research compound. Its molecular formula is C19H14ClN3O2S2 and its molecular weight is 415.91. The purity is usually 95%.
BenchChem offers high-quality 7-chloro-5-oxo-N-phenethyl-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-chloro-5-oxo-N-phenethyl-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
MALT1 Protease Inhibitors for B Cell Lymphoma Treatment
The compound has been investigated in silico as a potential MALT1 protease inhibitor for the treatment of B cell lymphoma . The study combined 3D-QSAR study, drug-likeness, ADMET properties, and molecular docking .
Anticancer Activity
The compound has shown promising broad-spectrum anti-cancer effects . It demonstrated selective and exclusive inhibition activity in p53 mutant cancer cell lines .
In Vivo Antitumor Activity
The compound has been studied for its in vivo antitumor activity . Six compounds, including this one, have shown significant antitumor activity .
Drug Discovery and Optimization
The compound is considered significant in medicinal chemistry for drug discovery and optimization . It has received attention due to its distinct biopharmaceutical activities .
Synthesis of Diverse Physiologically Significant Molecules
Quinazolines, including this compound, are building blocks for about 150 naturally occurring alkaloids with a broad range of biological activity .
Potential Resource for Anti-tumor Compound Discovery
The compound has been found to be biologically active and may be a useful resource for the discovery of anti-tumor compounds having a common quinazoline pharmacophore with lesser toxic effects .
Mechanism of Action
Target of Action
The primary target of this compound is the MALT1 protease . MALT1 is a key regulator of the nuclear factor kappa B (NF-κB) signaling pathway, which plays a central role in the immune system, regulating the activation, proliferation, and development of lymphocytes .
Mode of Action
The compound interacts with the MALT1 protease, inhibiting its activity . This inhibition disrupts the NF-κB signaling pathway, leading to a decrease in the activation, proliferation, and development of lymphocytes .
Biochemical Pathways
The compound affects the NF-κB signaling pathway . By inhibiting the MALT1 protease, the compound disrupts the normal functioning of this pathway, leading to a decrease in the activation, proliferation, and development of lymphocytes .
Pharmacokinetics
The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties have been studied in silico . Two derivatives of the compound, T1 and T2, were found to have very good ADMET properties . These properties impact the bioavailability of the compound, influencing how effectively it can reach its target and exert its effects .
Result of Action
The inhibition of the MALT1 protease and the subsequent disruption of the NF-κB signaling pathway lead to a decrease in the activation, proliferation, and development of lymphocytes . This can have potential therapeutic effects in conditions such as diffuse large B cell lymphoma (DLBCL), which is associated with the uncontrolled multiplication of B cells .
Action Environment
properties
IUPAC Name |
7-chloro-5-oxo-N-(2-phenylethyl)-1-sulfanylidene-4H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN3O2S2/c20-12-6-7-14-13(10-12)17(24)22-16-15(27-19(26)23(14)16)18(25)21-9-8-11-4-2-1-3-5-11/h1-7,10H,8-9H2,(H,21,25)(H,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMSGCOJLTRKVRM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)C2=C3NC(=O)C4=C(N3C(=S)S2)C=CC(=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN3O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-chloro-5-oxo-N-phenethyl-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


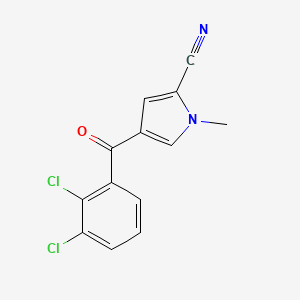

![N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B2377804.png)


![2,5-dimethyl-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)furan-3-carboxamide](/img/structure/B2377809.png)
![N-[2-(1H-benzimidazol-2-yl)phenyl]-4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzamide](/img/structure/B2377810.png)
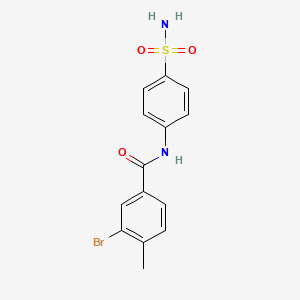
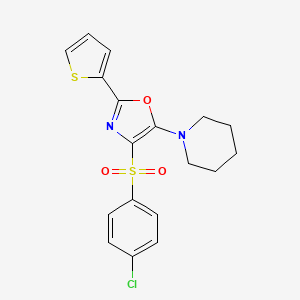
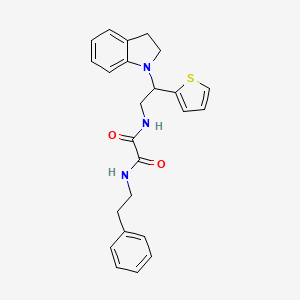
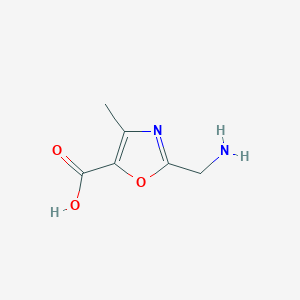
![N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(m-tolyloxy)acetamide](/img/structure/B2377816.png)
